molecular formula C6H9N3OS B2798679 2-(3-Methoxyazetidin-1-yl)-1,3,4-thiadiazole CAS No. 2097888-19-0

2-(3-Methoxyazetidin-1-yl)-1,3,4-thiadiazole

Cat. No.: B2798679
CAS No.: 2097888-19-0
M. Wt: 171.22
InChI Key: RYUIIZIGVQCTAN-UHFFFAOYSA-N
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Description

2-(3-Methoxyazetidin-1-yl)-1,3,4-thiadiazole is a heterocyclic compound that features both azetidine and thiadiazole rings Azetidines are four-membered nitrogen-containing rings known for their strain-driven reactivity, while thiadiazoles are five-membered rings containing sulfur and nitrogen atoms

Scientific Research Applications

2-(3-Methoxyazetidin-1-yl)-1,3,4-thiadiazole has diverse applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxyazetidin-1-yl)-1,3,4-thiadiazole typically involves the formation of the azetidine ring followed by the introduction of the thiadiazole moiety. One common method starts with the preparation of 3-methoxyazetidine through the reaction of methoxyamine with a suitable azetidinone precursor. The thiadiazole ring can be introduced via cyclization reactions involving thiosemicarbazides and appropriate electrophiles under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. Continuous flow chemistry and catalytic processes are often employed to enhance yield and purity while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyazetidin-1-yl)-1,3,4-thiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups on the azetidine or thiadiazole rings are replaced by other groups.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(3-Methoxyazetidin-1-yl)-1,3,4-thiadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring’s strain-driven reactivity allows it to form covalent bonds with active site residues, while the thiadiazole ring can engage in hydrogen bonding and π-π interactions. These interactions disrupt normal biological processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Azetidine: A four-membered nitrogen-containing ring known for its reactivity.

    Thiadiazole: A five-membered ring containing sulfur and nitrogen atoms, used in various chemical and biological applications.

    Oxetane: A four-membered oxygen-containing ring with similar strain-driven reactivity.

Uniqueness

2-(3-Methoxyazetidin-1-yl)-1,3,4-thiadiazole is unique due to the combination of azetidine and thiadiazole rings in a single molecule, which imparts distinct chemical properties and potential applications. The presence of both rings allows for a broader range of reactivity and interactions compared to compounds containing only one of these rings.

Properties

IUPAC Name

2-(3-methoxyazetidin-1-yl)-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3OS/c1-10-5-2-9(3-5)6-8-7-4-11-6/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYUIIZIGVQCTAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(C1)C2=NN=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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